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Cat. No.: B034363 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Carbazomycin D is a carbazole alkaloid isolated from the cultured broth of Streptoverticillium

ehimense.[1] It belongs to the carbazomycin complex, a family of compounds that have

demonstrated a range of biological activities, including antibacterial and antifungal properties.

[1][2] The carbazole nucleus is a key structural motif in many biologically active natural and

synthetic compounds. This document provides detailed application notes and experimental

protocols for the use of Carbazomycin D as an antifungal agent in a research setting.

Physicochemical Properties of Carbazomycin D
Property Value Reference

Molecular Formula C₁₇H₁₉NO₃ [1]

Molecular Weight 285.34 g/mol [1]

Appearance Colorless needles -

Solubility Soluble in methanol, DMSO -

Antifungal Activity
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Carbazomycin D has reported antifungal activity. While extensive quantitative data for

Carbazomycin D against a wide range of fungal species is limited in publicly available

literature, the initial discovery and subsequent studies on related carbazole compounds

indicate its potential as an antifungal agent.[1] The antimicrobial activities of Carbazomycin C

and D have been reported, highlighting their potential in this area.[1]

For context, various other carbazole derivatives have shown potent antifungal activity. For

instance, certain N-alkylated 3,6-dihalogenocarbazoles exhibit minimal fungicidal

concentrations (MFC) between 8.5 and 25 µM against Candida albicans and Candida glabrata.

[3]

Proposed Mechanism of Action: Inhibition of Fungal
Plasma Membrane H+-ATPase
The primary proposed mechanism of antifungal action for carbazole derivatives is the inhibition

of the fungal plasma membrane H+-ATPase (Pma1).[4][5] This enzyme is essential for fungal

viability as it maintains the electrochemical proton gradient across the plasma membrane,

which is crucial for nutrient uptake and intracellular pH regulation.[4][5] Inhibition of Pma1 leads

to disruption of this gradient, ultimately causing fungal cell death.[4] While this mechanism has

not been explicitly confirmed for Carbazomycin D, it represents the most likely pathway based

on the activity of analogous compounds.

Diagram: Proposed Signaling Pathway of
Carbazomycin D
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Caption: Proposed mechanism of Carbazomycin D antifungal activity.

Data Presentation
Table 1: Antifungal Activity of Carbazomycin D and
Related Compounds
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Compound
Fungal
Species

MIC (µg/mL) MFC (µM) Reference

Carbazomycin D Various Fungi Activity Reported - [1]

Carbazole

Derivative

'Molecule B'

Candida albicans

SC5314
8 - [6]

Carbazole

Derivative

'Molecule C'

Candida albicans

SC5314
16 - [6]

N-alkylated 3,6-

dihalogenocarba

zoles

Candida albicans - 8.5 - 25 [3]

N-alkylated 3,6-

dihalogenocarba

zoles

Candida glabrata - 8.5 - 25 [3]

Note: Specific MIC values for Carbazomycin D are not readily available in the cited literature.

"Activity Reported" indicates that the source mentions antimicrobial/antifungal properties

without providing specific quantitative data in a tabular format.

Table 2: Cytotoxicity of Carbazole Derivatives
Compound Cell Line IC₅₀ (µM) Reference

Carbazole Derivative

'Molecule B'
HeLa > 16 (non-cytotoxic) [6]

Carbazole Derivative

'Molecule C'
HeLa > 32 (non-cytotoxic) [6]

Various Carbazole

Derivatives
HepG2, HeLa, MCF7 6.44 - 10.09 [7]

Various Carbazole

Derivatives
CaCo-2 43.7 - 187.23 [7]
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Note: The IC₅₀ (50% inhibitory concentration) is a measure of the potency of a substance in

inhibiting a specific biological or biochemical function. Lower values indicate higher potency.

Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory
Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute

(CLSI).

Materials:

Carbazomycin D

Dimethyl sulfoxide (DMSO)

RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

Fungal isolates

Sterile 96-well flat-bottom microtiter plates

Spectrophotometer or microplate reader (optional)

Incubator

Procedure:

Preparation of Carbazomycin D Stock Solution: Dissolve Carbazomycin D in DMSO to a

concentration of 10 mg/mL. Further dilute in RPMI 1640 medium to create a working stock

solution.

Preparation of Fungal Inoculum: Culture the fungal isolate on an appropriate agar medium.

Prepare a suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland

standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in

RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test

wells.
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Serial Dilution in Microtiter Plate:

Add 100 µL of RPMI 1640 to wells 2-12 of a 96-well plate.

Add 200 µL of the Carbazomycin D working solution to well 1.

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and

continuing this process to well 10. Discard 100 µL from well 10.

Well 11 serves as the growth control (no drug), and well 12 as the sterility control (no

inoculum).

Inoculation: Add 100 µL of the diluted fungal inoculum to wells 1-11. The final volume in each

well will be 200 µL.

Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

Reading the MIC: The MIC is the lowest concentration of Carbazomycin D that causes a

significant inhibition of visible growth (e.g., ≥50% or ≥90% reduction) compared to the growth

control well.

Diagram: MIC Determination Workflow
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Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
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Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general method to assess the cytotoxicity of Carbazomycin D against a

mammalian cell line (e.g., HeLa or HepG2).

Materials:

Carbazomycin D

Mammalian cell line

Complete cell culture medium (e.g., DMEM with 10% FBS)

Phosphate-buffered saline (PBS)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

Sterile 96-well flat-bottom microtiter plates

CO₂ incubator

Microplate reader

Procedure:

Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000

cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂

atmosphere to allow for cell attachment.

Compound Treatment: Prepare serial dilutions of Carbazomycin D in complete medium.

Remove the old medium from the cells and add 100 µL of the diluted compound solutions to

the respective wells. Include a vehicle control (medium with the same concentration of

DMSO used for the highest drug concentration) and an untreated control.

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
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MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each

well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot

the cell viability against the log of the drug concentration and determine the IC₅₀ value using

a suitable software.

Diagram: Cytotoxicity Assay Workflow
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Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
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Protocol 3: Fungal Plasma Membrane H+-ATPase
Inhibition Assay
This is a generalized protocol to assess the inhibitory effect of Carbazomycin D on fungal H+-

ATPase activity.

Materials:

Carbazomycin D

Fungal protoplasts or membrane vesicles enriched with H+-ATPase

Assay buffer (e.g., MES-Tris buffer, pH 6.5)

ATP solution

Malachite green reagent for phosphate detection

Microplate reader

Procedure:

Preparation of Fungal Membranes: Prepare fungal protoplasts and subsequent plasma

membrane vesicles enriched in H+-ATPase using established methods (e.g., differential

centrifugation and sucrose gradient).

ATPase Assay:

In a 96-well plate, add the fungal membrane preparation to the assay buffer.

Add various concentrations of Carbazomycin D (or vehicle control) and pre-incubate for a

short period.

Initiate the reaction by adding a known concentration of ATP.

Incubate at 30°C for a defined time (e.g., 30 minutes).

Stop the reaction (e.g., by adding SDS).
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Phosphate Detection:

Add the malachite green reagent to each well. This reagent forms a colored complex with

the inorganic phosphate released from ATP hydrolysis.

After a short incubation, measure the absorbance at a specific wavelength (e.g., 620 nm).

Data Analysis:

Generate a standard curve using known concentrations of phosphate.

Calculate the amount of phosphate released in each reaction.

Determine the percentage of H+-ATPase inhibition for each concentration of

Carbazomycin D relative to the control.

Calculate the IC₅₀ value for H+-ATPase inhibition.

Conclusion
Carbazomycin D presents a promising scaffold for the development of novel antifungal agents.

The provided application notes and protocols offer a framework for researchers to investigate

its antifungal properties, elucidate its mechanism of action, and assess its potential for further

development. Further studies are warranted to establish a comprehensive antifungal spectrum

and to confirm the specific molecular targets of Carbazomycin D.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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